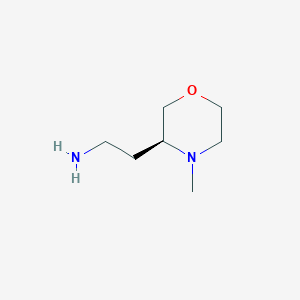
6-Butyltetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a butyl group attached to the tetralin structure. It is a colorless liquid that is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Butyltetralin can be synthesized through several methods. One common approach involves the alkylation of tetralin with butyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of naphthalene followed by alkylation. Nickel catalysts are often employed for the hydrogenation process, while the alkylation step may involve the use of aluminum chloride as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 6-Butyltetralin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Butyl-tetralone or butyl-tetralol.
Reduction: More saturated hydrocarbons like decahydronaphthalene.
Substitution: Various substituted tetralin derivatives depending on the substituent introduced.
Scientific Research Applications
6-Butyltetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used as a solvent and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Butyltetralin involves its interaction with various molecular targets. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile compound in both synthetic and industrial chemistry .
Comparison with Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decahydronaphthalene (Decalin): A fully hydrogenated form of naphthalene.
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance properties
Uniqueness: 6-Butyltetralin stands out due to its specific butyl substitution, which imparts unique chemical and physical properties. This substitution affects its reactivity and makes it suitable for specialized applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
30654-45-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
6-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h9-11H,2-8H2,1H3 |
InChI Key |
OOPPKRUACFCVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


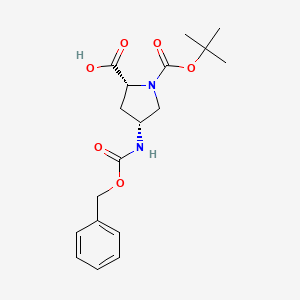

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
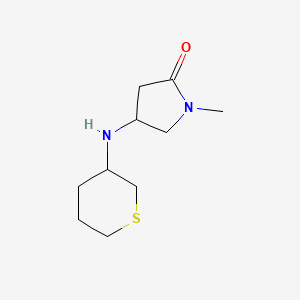

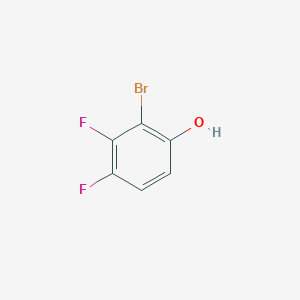
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
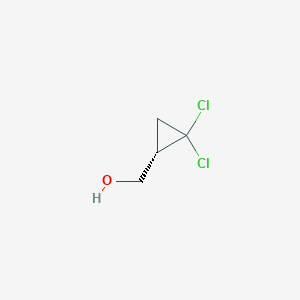
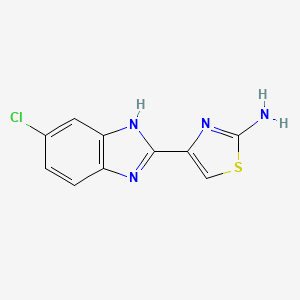
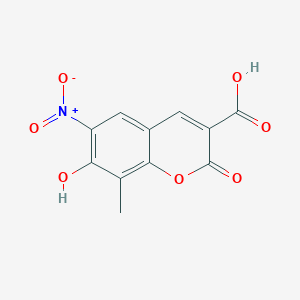

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
